(D-Val22)-Big Endothelin-1 fragment (16-38) (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

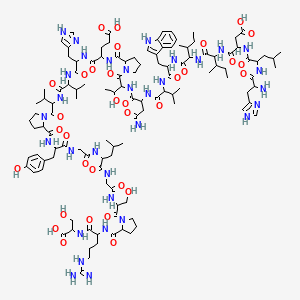

(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a useful research compound. Its molecular formula is C119H180N32O33 and its molecular weight is 2586.94. The purity is usually 95%.

BenchChem offers high-quality (D-Val22)-Big Endothelin-1 fragment (16-38) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Val22)-Big Endothelin-1 fragment (16-38) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the (D-Val22)-Big Endothelin-1 fragment (16-38) (human) is the Endothelin-Converting Enzyme (ECE) . ECE is responsible for the conversion of Big Endothelin-1 (Big ET-1) to vasoactive Endothelin-1 (ET-1) .

Mode of Action

The (D-Val22)-Big Endothelin-1 fragment (16-38) (human) acts as an inhibitor of ECE . By inhibiting ECE, it prevents the transformation of Big ET-1 to vasoactive ET-1 . This inhibition disrupts the normal function of ECE, leading to changes in the downstream effects of ET-1.

Biochemical Pathways

The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) affects the Endothelin signaling pathway . This pathway is crucial for various physiological processes, including vasoconstriction. By inhibiting the conversion of Big ET-1 to ET-1, the compound reduces the vasoconstrictive effects of ET-1 .

Result of Action

The inhibition of ECE by (D-Val22)-Big Endothelin-1 fragment (16-38) (human) leads to a decrease in the production of ET-1 . This results in a reduction of vasoconstriction, which can be beneficial in conditions such as cerebral vasospasm after subarachnoid hemorrhage .

Análisis Bioquímico

Biochemical Properties

(D-Val22)-Big Endothelin-1 fragment (16-38) (human) is a potent endogenous vasoconstrictor . It acts through two types of receptors: ETA and ETB . Apart from a vasoconstrictive action, it causes fibrosis of the vascular cells and stimulates the production of reactive oxygen species .

Cellular Effects

At the cellular level, the effects of (D-Val22)-Big Endothelin-1 fragment (16-38) (human) appear to be mediated by two specific receptor subtypes termed ETA and ETB, both of which are functionally coupled to phospholipase C (PLC) . It is claimed that it induces proinflammatory mechanisms, increasing superoxide anion production and cytokine secretion .

Molecular Mechanism

The C-terminal fragment of (D-Val22)-Big Endothelin-1 fragment (16-38) (human), which is a highly conserved sequence in the peptides of the ET family, has been shown to discriminate between the two ET receptor subtypes termed ETA and ETB since it activates only the latter ones .

Actividad Biológica

(D-Val22)-Big Endothelin-1 fragment (16-38) is a synthetic analog derived from the precursor big endothelin-1 (Big ET-1). This peptide has garnered attention due to its biological activity, particularly its role as an inhibitor of the endothelin-converting enzyme (ECE), which catalyzes the conversion of Big ET-1 to the active vasoconstrictor endothelin-1 (ET-1). Understanding its biological activity is crucial for developing therapeutic strategies targeting various cardiovascular and inflammatory conditions.

The primary action of (D-Val22)-Big ET-1(16-38) involves the inhibition of ECE activity. Inhibition of ECE prevents the conversion of Big ET-1 to ET-1, thereby reducing the vasoconstrictive effects typically mediated by ET-1. Research indicates that this fragment can effectively inhibit dopamine release in vivo, suggesting a broader impact on neurotransmitter regulation and vascular dynamics .

Inhibition of Endothelin-Converting Enzyme

A study demonstrated that the D-Val22-containing peptide significantly inhibits ECE activity, which is essential for generating the biological effects of ET-1 from its precursor . The inhibition was quantified using an ET-1 specific radioimmunoassay, showing that none of the D-amino acid analogs were cleaved by ECE, but (D-Val22)-Big ET-1(16-38) notably suppressed ECE activity.

Effects on Smooth Muscle Contraction

Another critical aspect of (D-Val22)-Big ET-1(16-38) is its effect on smooth muscle contraction. In isolated human bronchial tissues, Big ET-1 elicited potent contractile responses, which were significantly modulated by ECE inhibitors like phosphoramidon. This suggests that the conversion of Big ET-1 to ET-1 plays a vital role in mediating contraction responses in vascular smooth muscle .

Cerebral Vasospasm

Research has indicated that targeting ECE with inhibitors like (D-Val22)-Big ET-1(16-38) could offer new therapeutic approaches in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). By inhibiting the conversion of Big ET-1 to ET-1, this peptide could mitigate vasospasm and improve outcomes in affected patients .

Inflammatory Responses

Endothelins are increasingly recognized for their role in inflammatory processes. The inhibition of ECE by (D-Val22)-Big ET-1(16-38) may also reduce pro-inflammatory cytokine production, thereby potentially alleviating conditions characterized by excessive inflammation such as sepsis and pneumonia .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 158884-64-1 |

| Molecular Weight | 2585.36 g/mol |

| Sequence | HLDIIWvNTPEHVVPYGLGSPRS-OH |

| Purity | >96% |

| Storage Conditions | -20 °C or below |

Propiedades

IUPAC Name |

4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASSAGAFULBLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H180N32O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2586.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.